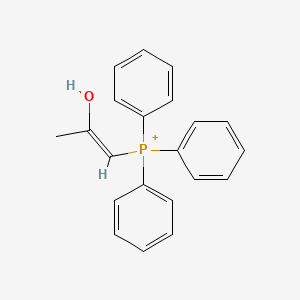
1-(Triphenylphosphoranyl)-1-propen-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Triphenylphosphoranyl)-1-propen-2-ol is an organophosphorus compound characterized by the presence of a triphenylphosphoranyl group attached to a propen-2-ol moiety This compound is of significant interest in organic chemistry due to its unique structural features and reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Triphenylphosphoranyl)-1-propen-2-ol can be synthesized through several methods. One common approach involves the reaction of triphenylphosphine with an appropriate alkene under specific conditions. The reaction typically requires a catalyst and may involve the use of solvents such as dichloromethane or toluene. The reaction conditions, including temperature and pressure, are carefully controlled to optimize yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often employs advanced techniques such as flow chemistry to enhance reaction rates and product quality.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Triphenylphosphoranyl)-1-propen-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions may yield phosphine derivatives with altered oxidation states.
Substitution: The triphenylphosphoranyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of phosphine derivatives.
Aplicaciones Científicas De Investigación
1-(Triphenylphosphoranyl)-1-propen-2-ol has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound’s reactivity makes it useful in the study of biochemical pathways involving phosphorus-containing molecules.
Medicine: Research into potential therapeutic applications, such as drug development, is ongoing.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 1-(Triphenylphosphoranyl)-1-propen-2-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The triphenylphosphoranyl group can act as a nucleophile or electrophile, depending on the reaction context. This versatility allows the compound to participate in a wide range of chemical transformations, influencing various molecular pathways.
Comparación Con Compuestos Similares
Triphenylphosphine: Shares the triphenylphosphoranyl group but lacks the propen-2-ol moiety.
Triphenylphosphine oxide: An oxidized form of triphenylphosphine.
1-(Diphenylphosphoranyl)-1-propen-2-ol: A structurally similar compound with two phenyl groups instead of three.
Uniqueness: 1-(Triphenylphosphoranyl)-1-propen-2-ol is unique due to the combination of the triphenylphosphoranyl group and the propen-2-ol moiety. This structural feature imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications.
Propiedades
Número CAS |
6290-58-0 |
|---|---|
Fórmula molecular |
C21H20OP+ |
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
[(Z)-2-hydroxyprop-1-enyl]-triphenylphosphanium |
InChI |
InChI=1S/C21H19OP/c1-18(22)17-23(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-17H,1H3/p+1/b18-17- |
Clave InChI |
KAANTNXREIRLCT-ZCXUNETKSA-O |
SMILES isomérico |
C/C(=C/[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)/O |
SMILES canónico |
CC(=C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


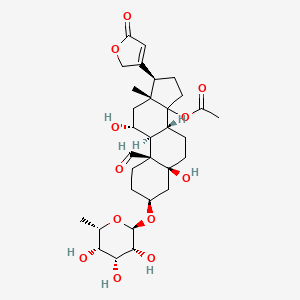
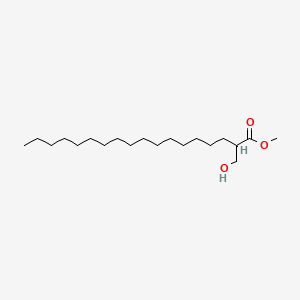

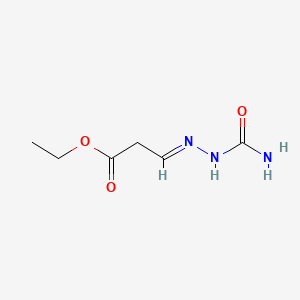

![2-(Iodomethyl)spiro[3.3]heptane](/img/structure/B12649709.png)

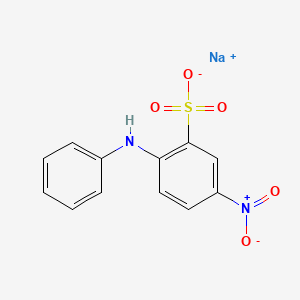
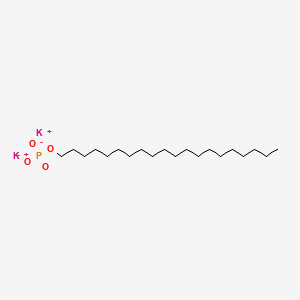
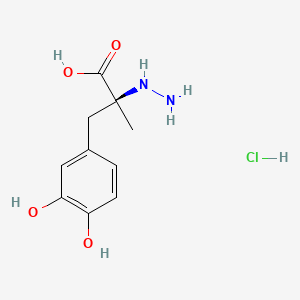

![N-[4-(1,2,2,6,6-pentamethylpiperidin-4-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B12649747.png)


